Almorexant

Übersicht

Beschreibung

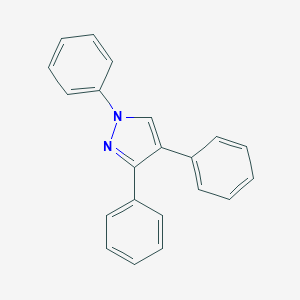

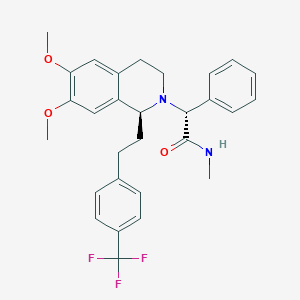

Almorexant, also known by its development code ACT-078573, is a compound that acts as a competitive antagonist of the orexin receptors OX1 and OX2. It was initially developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia. The compound was designed to promote better quality sleep with fewer side effects compared to traditional benzodiazepines and Z-drugs .

Wirkmechanismus

Target of Action

Almorexant, also known as ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in the regulation of sleep and wakefulness .

Mode of Action

This compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It binds to these receptors with high affinity, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . This binding blocks the signaling of orexin-A and orexin-B peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the orexin system, which plays a key role in wake promotion and stabilization . By blocking the orexin receptors, this compound inhibits the intracellular Ca2+ signal pathway , which is a functional consequence of orexin receptor activation .

Pharmacokinetics

This compound is orally active and is metabolized in the liver . The elimination half-life of this compound is between 13 and 19 hours , suggesting that it dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Result of Action

The primary result of this compound’s action is the promotion of sleep. It has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle . The development of this compound was abandoned due to concerns over hepatic safety after transient increases in liver enzymes were observed in trials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration relative to the circadian cycle can impact its sleep-promoting effects . Additionally, individual differences in liver metabolism could potentially influence the drug’s bioavailability and efficacy .

Biochemische Analyse

Biochemical Properties

Almorexant selectively inhibits the functional consequences of OX1 and OX2 orexin receptor activation, such as intracellular Ca2+ mobilization . It has high affinity and almost equal nanomolar potency at OX1Rs and OX2Rs . It interacts with these receptors and blocks signaling of orexin-A and orexin-B peptides .

Cellular Effects

This compound has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle, at peak endogenous orexin tone . It stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .

Molecular Mechanism

This compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors . It reversibly blocks signaling of orexin-A and orexin-B peptides . It totally blocked the intracellular Ca2+ signal pathway .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and distributed and shows no tendency to accumulate with repeated dosing . It has been shown to have a sleep-promoting effect which resembles physiological sleep; this could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the volume of tumors . It can help rats to be fully capable of spatial and avoidance learning . This compound dose-dependently induced sleep in wild-type (WT) and OX1R KO mice, whereas it was devoid of effects in OX2R KO or double OXR KO mice .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Almorexant umfasst mehrere Schlüsselschritte. Eine bemerkenswerte Methode ist die enantioselektive Synthese über eine Iridium-katalysierte asymmetrische intramolekulare Allylamidierung. Dieser Prozess beinhaltet die Herstellung der chiralen Tetrahydroisochinolin-Kernstruktur, gefolgt von einer oxidativen Heck-Reaktion bei Raumtemperatur und einer Hydrazin-vermittelten organokatalysierten Reduktion .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind in der öffentlichen Domäne nicht umfassend dokumentiert. Die Synthese beinhaltet in der Regel den großtechnischen Einsatz der oben genannten Synthesewege, optimiert für Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Reaktionstypen: Almorexant durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb des Moleküls verändern und möglicherweise seine pharmakologischen Eigenschaften beeinflussen.

Reduktion: Diese Reaktion kann verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, z. B. Ketone zu Alkoholen.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Modifizierung der Aktivität der Verbindung nützlich sein kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den beteiligten funktionellen Gruppen und den verwendeten Bedingungen ab. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Orexin-Rezeptorantagonisierung und ihrer Auswirkungen auf die Schlafregulierung.

Medizin: Almorexant wurde zur Behandlung von Schlafstörungen und anderen Schlafstörungen untersucht.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Orexin-Rezeptoren OX1 und OX2 kompetitiv hemmt. Orexin-Rezeptoren sind an der Regulation von Wachheit und Erregung beteiligt. Durch die Blockierung dieser Rezeptoren reduziert this compound die Aktivität von Orexin-Peptiden, was zu einem vermehrten Schlaf und einer verringerten Bewegungsaktivität führt . Die Verbindung dissoziiert sehr langsam von den Orexin-Rezeptoren, was ihre Wirkdauer verlängern kann .

Ähnliche Verbindungen:

Suvorexant: Ein weiterer dualer Orexin-Rezeptorantagonist, der zur Behandlung von Schlafstörungen eingesetzt wird.

Daridorexant: Ein neuerer Orexin-Rezeptorantagonist, der zur Behandlung von primärem Schlafstörungen validiert wird.

Einzigartigkeit von this compound: this compound war einer der ersten dualen Orexin-Rezeptorantagonisten, der in klinischen Studien entwickelt und getestet wurde. Sein einzigartiger Wirkmechanismus und das Potenzial, einen besseren Schlaf mit weniger Nebenwirkungen zu fördern, zeichnen ihn von herkömmlichen Schlafmitteln ab. Seine Entwicklung wurde aufgrund von Bedenken hinsichtlich der Lebersicherheit eingestellt .

Vergleich Mit ähnlichen Verbindungen

Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.

Daridorexant: A newer orexin receptor antagonist that is being validated for primary insomnia.

Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .

Eigenschaften

IUPAC Name |

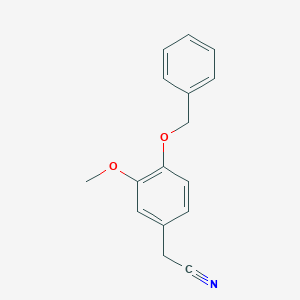

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMACHNQISHMDN-RPLLCQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007352 | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-64-5, 913358-93-7 | |

| Record name | Almorexant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Almorexant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Almorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Almorexant hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALMOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.